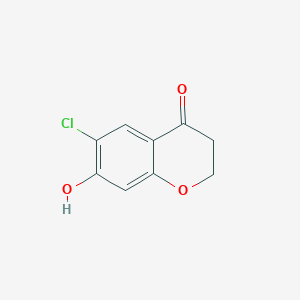

6-Chloro-7-hydroxychroman-4-one

Description

Significance of the Chroman-4-one Scaffold in Heterocyclic Chemistry and Drug Discovery

The chroman-4-one, or simply chromanone, scaffold is a privileged structure in the fields of heterocyclic chemistry and drug discovery. nih.govnih.gov This bicyclic system, which consists of a benzene (B151609) ring fused to a dihydropyran ring, is a fundamental building block for a wide array of natural and synthetic compounds. nih.gov The structural diversity within the chroman-4-one family, which includes flavanones, isoflavanones, and other derivatives, has made it a focal point for researchers. nih.govresearchgate.net

Chroman-4-ones are recognized as important intermediates and valuable building blocks in organic synthesis and drug design. nih.govresearchgate.net The absence of a C2-C3 double bond distinguishes chroman-4-ones from the related chromones, leading to significant differences in their biological activities. nih.gov This structural nuance makes the chroman-4-one scaffold a versatile template in the design and development of novel therapeutic agents. nih.gov

The significance of this scaffold is underscored by the wide range of pharmacological activities exhibited by its derivatives, including anti-inflammatory, antioxidant, antidiabetic, and anticancer properties. nih.gov For instance, substitutions at various positions of the chromanone ring, such as at C-2, C-3, C-6, and C-7, can yield potent compounds with specific biological functions. nih.gov The clinical and preclinical studies of various chroman-4-one derivatives further highlight the therapeutic potential of this heterocyclic system. nih.gov

Role of 6-Chloro-7-hydroxychroman-4-one as a Strategic Intermediate in Organic Synthesis and Medicinal Chemistry

This compound serves as a key strategic intermediate in both organic synthesis and medicinal chemistry. chemimpex.com Its value lies in its ability to act as a precursor for more complex molecules, particularly in the synthesis of flavonoids and other natural products. chemimpex.com The presence of the chlorine atom and the hydroxyl group on the aromatic ring, combined with the reactive ketone in the dihydropyran ring, provides multiple sites for chemical modification. This allows chemists to build upon its core structure to create a diverse range of novel compounds with potential therapeutic applications. chemimpex.com

In pharmaceutical development, this compound is particularly utilized in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com Its stable yet reactive nature makes it a reliable tool for various chemical transformations, facilitating the discovery and development of new drug candidates. chemimpex.com The compound's role as a foundational element in constructing complex organic molecules positions it as a significant player in the ongoing quest for innovative pharmaceuticals. chemimpex.com For example, it is a precursor in the synthesis of certain 4(1H)-quinolones, which have shown antimalarial activity. nih.gov The synthesis often involves a reaction with reagents like β-chloropropionyl chloride and starting materials such as 4-chlororesorcinol (B43231) in the presence of a catalyst like aluminum chloride. allen.inchemicalbook.comchembk.comchemicalbook.com

Chemical Compound Data

Below is an interactive data table detailing the properties of chemical compounds mentioned in this article.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₉H₇ClO₃ | 198.6 | Off-white to pale brown solid | 185-188 | - |

| 4-Chlororesorcinol | C₆H₅ClO₂ | 144.56 | Off-white to light brown powder | 106-108 | 147 (at 18 mmHg) |

| beta-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | Clear colorless to dark brown liquid | -32 | 143-145 |

| Aluminum chloride | AlCl₃ | 133.34 | White to yellowish crystalline solid | 192.4 (at 2.5 atm) | 180 (sublimes) |

| 3-(4-Chloro-2,5-dihydroxyphenyl)propanoic acid | C₉H₉ClO₄ | 216.62 | - | - | - |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-7-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h3-4,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVCXTXNWXODPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60605757 | |

| Record name | 6-Chloro-7-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60605757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74277-66-0 | |

| Record name | 6-Chloro-7-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60605757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74277-66-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 6 Chloro 7 Hydroxychroman 4 One and Its Derivatives

Catalytic and Stereoselective Synthetic Approaches

Modern synthetic chemistry offers powerful tools for the construction and modification of complex molecules. For derivatives of 6-Chloro-7-hydroxychroman-4-one, catalytic and stereoselective methods are pivotal in achieving high efficiency and selectivity.

Ruthenium(II)-Catalyzed Coupling Reactions

Ruthenium(II) complexes are versatile catalysts for C-H bond functionalization, enabling the direct formation of C-C and C-X bonds on aromatic and heterocyclic scaffolds. mdpi.com While direct Ru(II)-catalyzed C-H activation on the this compound core has not been extensively reported, the methodology's principles can be applied. The C4-carbonyl group of the chromanone can act as a directing group, facilitating ortho C-H activation at the C-5 position.

This approach, known as chelation-assisted C-H functionalization, could enable the coupling of various partners, such as alkenes (olefination) or aryl halides, at the C-5 position of the chromanone ring. A general catalytic cycle would involve the formation of a six-membered ruthenacycle intermediate, followed by oxidative addition, migratory insertion, and reductive elimination steps to yield the functionalized product. nih.gov The presence of the chloro and hydroxyl groups would influence the electronic properties of the aromatic ring and thus the efficiency of the catalytic process.

Table 1: Potential Ruthenium(II)-Catalyzed C-H Functionalization Reactions

| Coupling Partner | Reaction Type | Potential Product Structure |

| Styrene | C-H Olefination | 5-Styryl-6-chloro-7-hydroxychroman-4-one |

| Phenylacetylene | C-H Alkynylation | 5-(Phenylethynyl)-6-chloro-7-hydroxychroman-4-one |

| Iodobenzene | C-H Arylation | 5-Phenyl-6-chloro-7-hydroxychroman-4-one |

This table represents potential applications of the methodology based on established Ruthenium(II)-catalyzed reactions on analogous systems.

Visible Light-Induced Radical Cyclization Strategies

Visible-light photoredox catalysis has emerged as a powerful and green method for constructing heterocyclic compounds like chroman-4-ones. nih.govnih.gov This strategy is typically employed to build the chroman-4-one core itself rather than modifying an existing one. The synthesis of this compound via this method would involve a cascade radical cyclization of a substituted 2-(allyloxy)benzaldehyde precursor. researchgate.net

The key steps involve the generation of a radical which adds to the aldehyde, followed by a 6-exo-trig cyclization onto the allyl group's double bond. For the specific target compound, the precursor would be 2-(allyloxy)-4-chloro-5-hydroxybenzaldehyde. The reaction is often initiated by a photocatalyst, such as fac-Ir(ppy)₃, upon irradiation with blue LEDs. Studies on related systems have shown that the reaction conditions are mild and tolerate a wide range of functional groups, including halogens and protected hydroxyls. researchgate.net

Table 2: Key Parameters in Visible Light-Induced Chroman-4-one Synthesis

| Parameter | Typical Reagents/Conditions | Purpose |

| Precursor | 2-(allyloxy)arylaldehyde | Provides the atoms for the chromanone ring |

| Radical Source | Alkyl Bromides, Acyl Chlorides | Initiates the radical cascade |

| Photocatalyst | fac-Ir(ppy)₃, Eosin Y | Absorbs visible light to initiate electron transfer |

| Light Source | Blue LEDs (e.g., 460 nm) | Provides energy to excite the photocatalyst |

| Solvent | DMSO, DMF, Acetonitrile | Solubilizes reactants and catalyst |

Functionalization and Derivatization Strategies

The this compound molecule possesses multiple reactive sites, including the phenolic hydroxyl group, the aromatic ring, and the α-methylene group (C-3), making it an excellent platform for derivatization.

Introduction of Azaheterocyclic Moieties

Azaheterocycles are crucial components of many pharmaceuticals. Introducing these moieties onto the this compound scaffold can be achieved primarily through the alkylation of the 7-hydroxy group. rsc.org Using a suitable bifunctional linker, various nitrogen-containing heterocycles can be tethered to the core structure.

For instance, reacting this compound with a chloroalkyl-substituted azaheterocycle (e.g., 2-(2-chloroethyl)piperidine) in the presence of a weak base like potassium carbonate (K₂CO₃) would yield an ether linkage. rsc.org This nucleophilic substitution reaction provides a straightforward method to synthesize a library of derivatives with diverse heterocyclic units.

Table 3: Example Synthesis of Azaheterocyclic Derivatives

| Azaheterocycle Reagent | Base | Product |

| 2-(2-Chloroethyl)piperidine HCl | K₂CO₃ | 6-Chloro-7-(2-(piperidin-2-yl)ethoxy)chroman-4-one |

| 1-(2-Chloroethyl)pyrrolidine HCl | K₂CO₃ | 6-Chloro-7-(2-(pyrrolidin-1-yl)ethoxy)chroman-4-one |

| 4-(2-Chloroethyl)morpholine HCl | K₂CO₃ | 6-Chloro-7-(2-morpholinoethoxy)chroman-4-one |

Synthesis of Homoisoflavonoids

Homoisoflavonoids are a class of natural products characterized by a 3-benzyl or 3-benzylidene chroman-4-one core. The synthesis of these derivatives from this compound can be readily accomplished through an Aldol-type condensation reaction with various aromatic aldehydes. rsc.orgnih.gov

The reaction is typically catalyzed by either an acid (e.g., HCl) or a base (e.g., piperidine or NaOH). rsc.org The α-methylene protons at the C-3 position of the chromanone are sufficiently acidic to be removed by a base, forming an enolate that subsequently attacks the carbonyl carbon of the benzaldehyde. The resulting aldol adduct then dehydrates to form the C-3 benzylidene double bond. This reaction is robust and accommodates a wide variety of substituents on the benzaldehyde partner. nih.gov

Table 4: Synthesis of Homoisoflavonoid Derivatives

| Benzaldehyde Derivative | Catalyst | Product Name |

| Benzaldehyde | Piperidine | 3-Benzylidene-6-chloro-7-hydroxychroman-4-one |

| 4-Methoxybenzaldehyde | HCl | 6-Chloro-7-hydroxy-3-(4-methoxybenzylidene)chroman-4-one |

| 4-Chlorobenzaldehyde | NaOH | 6-Chloro-3-(4-chlorobenzylidene)-7-hydroxychroman-4-one |

| 4-Nitrobenzaldehyde | HCl | 6-Chloro-7-hydroxy-3-(4-nitrobenzylidene)chroman-4-one |

Preparation of Functionalized Carboxamides

The introduction of a carboxamide functional group can significantly alter the pharmacological properties of a molecule. For the this compound scaffold, carboxamide moieties can be incorporated through several synthetic routes. One established method for related structures involves the synthesis of chroman-2-carboxylic acid N-alkyl amides. nih.gov

A plausible pathway could involve the functionalization of the C-3 position to introduce a carboxylic acid precursor, such as a cyano or ester group, which can then be hydrolyzed and coupled with an amine. Alternatively, a carboxamide-containing side chain can be attached via etherification of the 7-hydroxy group. For example, reaction with an N-alkyl-2-chloroacetamide in the presence of a base would yield a 7-O-linked carboxamide derivative. This approach allows for the systematic variation of the amine component of the carboxamide.

Table 5: Potential Routes to Functionalized Carboxamides

| Synthetic Strategy | Key Reagents | Intermediate/Product |

| C-3 Functionalization | 1. Diethyl carbonate, NaH; 2. Amine, Coupling Agent | 6-Chloro-7-hydroxy-4-oxochroman-3-carboxamide |

| O-Alkylation | N-Propyl-2-chloroacetamide, K₂CO₃ | 2-((6-Chloro-4-oxochroman-7-yl)oxy)-N-propylacetamide |

| O-Alkylation | N,N-Diethyl-2-chloroacetamide, K₂CO₃ | 2-((6-Chloro-4-oxochroman-7-yl)oxy)-N,N-diethylacetamide |

Modification for Peptidomimetic Development

The rigid bicyclic structure of the chroman-4-one scaffold makes it an attractive template for the design of peptidomimetics, molecules that mimic the structure and function of peptides. These frameworks can be used to replicate specific secondary structures of peptides, such as β-turns, which are crucial for biological activity. The development of chromone (B188151) and chroman-4-one-based β-turn peptidomimetics has been a subject of research, demonstrating the utility of this chemical class in medicinal chemistry. nih.gov

Synthetic modifications on the chroman-4-one core are essential for orienting amino acid side chains in a spatially defined manner, thereby mimicking the native peptide's conformation. gu.se For a molecule like this compound, the existing chloro and hydroxyl groups on the aromatic ring provide anchor points for further functionalization or can influence the molecule's interaction with biological targets. The general strategy involves using the chromanone as a scaffold to which substituents, representing amino acid side chains, can be attached at various positions (e.g., C2, C3, C6, and C8) to create structurally diverse libraries of compounds. gu.se

Recent studies have further validated the use of the chromone scaffold, a close structural relative of chromanone, in constructing peptidomimetics with significant biological activity. For instance, chromone-embedded peptidomimetics have been investigated as potential inhibitors of the SARS-CoV-2 main protease, where the chromone core serves as a central structural element. researchgate.net This highlights the potential of the this compound framework to be similarly modified and developed into novel therapeutic agents that mimic peptide functions.

| Position on Scaffold | Potential Modification | Purpose in Peptidomimetic Design |

|---|---|---|

| C2 | Alkylation, Arylation | Introduction of side-chain mimics, influencing potency and selectivity. gu.seacs.org |

| C3 | Introduction of various substituents (e.g., NH2, Br, OAc, CN) via bromination followed by substitution. gu.se | Mimicking diverse amino acid side chains, fine-tuning biological activity. |

| C6 (Chloro position) | Nucleophilic aromatic substitution (challenging) or use as an electronic modulator. | Modulating electronic properties and binding interactions. acs.org |

| C7 (Hydroxy position) | Etherification, Esterification | Attachment point for linkers or other functional groups, improving solubility or targeting. |

Novel Synthetic Routes to Related Chroman-4-one Structures

Strategies for Halogenated and Hydroxylated Chromanones

The synthesis of specifically substituted chromanones, such as those bearing halogen and hydroxyl groups, can be achieved through several strategic routes. These methods generally involve either building the chromanone ring from appropriately pre-functionalized precursors or by direct modification of the chromanone skeleton.

One primary strategy involves starting with a substituted 2'-hydroxyacetophenone. For the synthesis of this compound, a plausible precursor would be a 2'-hydroxyacetophenone bearing the required chloro and hydroxy groups at the 5'- and 4'-positions, respectively. This acetophenone can then undergo a base-promoted crossed aldol condensation with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition to form the chroman-4-one ring. nih.gov The choice of aldehyde determines the substituent at the C2-position of the final product.

Another major approach is the direct halogenation of a pre-formed chromone or chromanone nucleus. core.ac.uk While selective hydroxylation can be more complex, halogenation reactions are well-established. For instance, methods for the synthesis of 6-chlorochromones have been developed, which could potentially be adapted for chromanones. core.ac.uk A review of halochromone synthesis outlines various methodologies, including one-pot sequential Pd-catalyzed carbonylative Sonogashira reactions of halogenated phenols followed by intramolecular cyclization to yield 6-chlorochromones. core.ac.uk Additionally, modern synthetic methods, such as transient halogenation-mediated C–H alkenylation, demonstrate innovative ways to incorporate halogens during the construction of related chromone structures. acs.org

The following table summarizes key synthetic strategies for achieving halogenated and hydroxylated chromanone structures:

| Strategy | Description | Key Intermediates/Reagents | Reference |

|---|---|---|---|

| Cyclization of Substituted Precursors | Building the chromanone ring from a phenol or acetophenone that already contains the desired halogen and hydroxyl groups. | Halogenated/hydroxylated 2'-hydroxyacetophenones, aldehydes, base (e.g., DIPA). | nih.gov |

| Direct Halogenation | Introducing a halogen atom directly onto the aromatic ring of the chromanone scaffold. | Chromanone substrate, halogenating agent (e.g., NCS, NBS). | core.ac.uk |

| Palladium-Catalyzed Annulation | Construction of the chromone ring from halogenated phenols and alkynes via a carbonylative cyclization. | Substituted iodophenols (e.g., 4-chloro-2-iodophenol), alkynes, CO, Pd catalyst. | core.ac.uk |

Synthesis of Chalcone and Flavanone Analogs

Chalcones and flavanones are structurally related to chromanones and serve as important precursors and analogs in medicinal chemistry. The synthesis of flavanone analogs of this compound typically proceeds through a chalcone intermediate.

The most common method for synthesizing the requisite chalcone is the Claisen-Schmidt condensation. core.ac.uk This reaction involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone with an aromatic aldehyde. To create analogs of this compound, one would start with 5'-chloro-2',4'-dihydroxyacetophenone and react it with a chosen benzaldehyde derivative. The resulting 2'-hydroxychalcone possesses the characteristic α,β-unsaturated ketone moiety.

Once the 2'-hydroxychalcone is formed, it can be cyclized to the corresponding flavanone (a 2-phenyl-chroman-4-one). This intramolecular conjugate addition is typically catalyzed by acid or base. nih.gov Base-catalyzed cyclization is a common and biomimetic method for accessing flavanones from their chalcone precursors. nih.gov For instance, the synthesis of 6-chloro flavanones has been successfully carried out starting from the respective isomeric chalcones. orientjchem.org More advanced methods for this transformation include palladium(II)-catalyzed oxidative cyclization sequences, which can offer divergent routes to both flavones and flavanones from common dihydrochalcone intermediates. rsc.orgsemanticscholar.org

The general synthetic pathway is summarized below:

Step 1: Claisen-Schmidt Condensation (Chalcone Formation)

Reactants: Substituted 2'-Hydroxyacetophenone + Aromatic Aldehyde

Conditions: Base catalyst (e.g., NaOH, KOH, ZnO nanoparticles) core.ac.uk

Product: 2'-Hydroxychalcone

Step 2: Intramolecular Cyclization (Flavanone Formation)

Reactant: 2'-Hydroxychalcone

Conditions: Acid or base catalysis (e.g., HCl, NaOH), or Pd(II) catalysis nih.govsemanticscholar.org

Product: Flavanone

This two-step process allows for significant molecular diversity, as a wide variety of substituted acetophenones and aldehydes can be used to generate a library of chalcone and flavanone analogs.

Computational and Theoretical Investigations of 6 Chloro 7 Hydroxychroman 4 One and Its Analogs

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties, offering a balance between accuracy and computational cost. nih.govnrel.govnih.gov

DFT calculations are instrumental in elucidating the electronic structure of 6-Chloro-7-hydroxychroman-4-one. By solving the Kohn-Sham equations, one can obtain the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for determining the molecule's reactivity. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

For a molecule like this compound, the electronic distribution is significantly influenced by its substituents. The electron-withdrawing nature of the chlorine atom at the 6-position and the electron-donating character of the hydroxyl group at the 7-position, along with the carbonyl group, create a complex electronic environment.

Quantum chemical calculations provide a suite of reactivity descriptors that quantify different aspects of a molecule's reactivity. These descriptors, derived from the conceptual DFT framework, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in predicting how the molecule will interact with other chemical species. For instance, the electrophilicity index provides a measure of the energy lowering of a system when it accepts additional electronic charge from the environment.

| Parameter | Symbol | Hypothetical Value | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -2.0 eV | Electron-accepting ability |

| Energy Gap | ΔE | 4.5 eV | Chemical reactivity and stability |

| Electronegativity | χ | 4.25 eV | Tendency to attract electrons |

| Chemical Hardness | η | 2.25 eV | Resistance to change in electron distribution |

| Global Electrophilicity Index | ω | 2.01 eV | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the reactive behavior of a molecule. The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule, which helps in identifying the regions that are prone to electrophilic and nucleophilic attacks. researchgate.netdtic.mil

In the MEP map of this compound, the regions around the carbonyl oxygen and the hydroxyl group are expected to exhibit a negative potential (red and yellow regions), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would display a positive potential (blue region), making it a likely site for nucleophilic interaction. The presence of the chlorine atom also influences the electrostatic potential distribution on the aromatic ring. mdpi.comresearchgate.net Such analyses are crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. nih.gov

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are powerful computational techniques used to study the behavior of molecules over time and to predict their binding modes with target macromolecules, respectively.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This technique is extensively used in drug discovery to screen virtual libraries of compounds against a biological target, such as a protein or a nucleic acid. For this compound, docking studies can be employed to predict its binding affinity and interaction patterns with various enzymes or receptors.

For instance, chroman-4-one derivatives have been investigated as inhibitors of enzymes like sirtuin 2 (SIRT2). nih.gov Docking studies of this compound into the active site of a target protein would reveal key interactions, such as hydrogen bonds with specific amino acid residues and hydrophobic interactions, that contribute to the binding affinity. The hydroxyl and carbonyl groups of the chromanone core are likely to be key hydrogen bond donors and acceptors, respectively.

A hypothetical summary of docking results for this compound with a target protein is presented below.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Hypothetical Kinase A | -8.2 | ASP145, LYS88, LEU34 | Hydrogen Bond, Hydrophobic |

| Hypothetical Oxidase B | -7.5 | PHE210, TYR99, SER150 | Pi-Pi Stacking, Hydrogen Bond |

Molecular dynamics simulations provide a detailed view of the conformational changes and stability of a molecule in a simulated biological environment, such as in aqueous solution. nih.gov The chroman-4-one ring system is not planar and can adopt different conformations. youtube.comkhanacademy.org MD simulations can reveal the most stable conformations of this compound and the flexibility of its structure.

Application of Theoretical Methods in Structure-Activity Relationship (SAR) Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov Theoretical methods, particularly DFT and other computational chemistry approaches, play a crucial role in developing robust QSAR models by providing a wide range of molecular descriptors. frontiersin.org

For a series of chroman-4-one analogs, QSAR studies can identify the key structural features that are essential for a particular biological activity. nih.gov For example, a QSAR model might reveal that the presence of a halogen at position 6 and a hydroxyl group at position 7 are critical for high inhibitory activity against a specific enzyme. The model could be represented by a linear or non-linear equation that correlates biological activity with descriptors such as electronic properties (e.g., HOMO/LUMO energies), steric parameters (e.g., molecular volume), and hydrophobic characteristics (e.g., logP). jst.go.jp

A hypothetical QSAR equation for a series of chroman-4-one derivatives might look like:

pIC50 = c0 + c1logP + c2E_LUMO + c3*Dipole_Moment

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such models are invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Pharmacological and Biological Activities of 6 Chloro 7 Hydroxychroman 4 One Derivatives

Anti-inflammatory and Analgesic Potential

While specific studies detailing the anti-inflammatory and analgesic activities of direct derivatives of 6-chloro-7-hydroxychroman-4-one are not extensively available in peer-reviewed literature, the parent compound is recognized as a key intermediate in the synthesis of molecules designed for these purposes. chemimpex.com The chroman-4-one structure is a recognized scaffold in medicinal chemistry for developing agents with anti-inflammatory properties. For instance, a synthetic derivative of hydrangenol, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, has demonstrated significant in vitro and in vivo anti-inflammatory and antinociceptive activities. nih.gov This compound was found to downregulate the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced macrophages and reduce paw inflammation in a carrageenan-induced rat model. nih.gov Such findings for structurally related compounds suggest that derivatives of this compound may warrant further investigation for their potential to modulate inflammatory pathways and produce analgesic effects.

Antineoplastic and Cytotoxic Properties

The chroman-4-one skeleton is a feature of many natural and synthetic compounds with demonstrated anticancer effects. nih.gov Research into derivatives of this scaffold has uncovered promising cytotoxic activity against various cancer cell lines and has begun to elucidate the underlying mechanisms of action.

Activity against Specific Cancer Cell Lines

Derivatives of chroman-4-one have shown notable antiproliferative effects. In a study focused on developing sirtuin 2 (SIRT2) inhibitors, several chroman-4-one analogs demonstrated cytotoxic activity. acs.org Two compounds, in particular, were tested against human breast cancer (MCF-7) and lung carcinoma (A549) cell lines. acs.orgnih.gov The results indicated that these derivatives could inhibit cancer cell proliferation, with their efficacy correlating with their ability to inhibit SIRT2. acs.org

| Compound | Cancer Cell Line | Activity |

| Chroman-4-one derivative 1 | MCF-7 (Breast Cancer) | Antiproliferative |

| Chroman-4-one derivative 1 | A549 (Lung Carcinoma) | Antiproliferative |

| Chroman-4-one derivative 2 | MCF-7 (Breast Cancer) | Antiproliferative |

| Chroman-4-one derivative 2 | A549 (Lung Carcinoma) | Antiproliferative |

This table is based on findings for representative chroman-4-one derivatives and not specifically this compound.

Modulation of Cellular Signaling Pathways (e.g., Akt, MAP Kinases)

The anticancer activity of certain chroman-4-one derivatives is linked to their ability to modulate key cellular signaling pathways involved in cell survival and proliferation, such as the Akt and MAPK pathways. nih.gov While direct evidence for this compound derivatives is not yet available, the inhibition of SIRT2 by related chroman-4-ones has implications for these pathways. acs.org SIRT2 is known to influence the acetylation status of various proteins, which can, in turn, affect signaling cascades. For example, the inhibition of SIRT2 has been linked to increased acetylation of α-tubulin, a finding that was observed in cancer cells treated with chroman-4-one inhibitors, suggesting this as a likely mechanism of their antiproliferative effect. acs.org The Akt pathway is a critical pro-survival pathway in many cancers, and its inhibition is a key therapeutic strategy. nih.gov The MAPK signaling pathway is also frequently dysregulated in cancer, making it a prime target for therapeutic intervention. nih.gov

Sirtuin (Sirt2) Enzyme Inhibition and its Implications

A significant area of research for chroman-4-one derivatives has been their activity as inhibitors of sirtuins, particularly the NAD+-dependent deacetylase SIRT2. nih.govacs.orgnih.govdocumentsdelivered.com Sirtuins are involved in various cellular processes, and their dysregulation has been linked to aging-related diseases and cancer. nih.govacs.orgnih.govdocumentsdelivered.com A study on substituted chromone (B188151) and chroman-4-one derivatives identified them as novel and selective inhibitors of SIRT2. nih.govacs.orgnih.govdocumentsdelivered.com

Structure-activity relationship (SAR) studies revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are crucial for potent inhibitory activity. nih.govacs.orgnih.gov Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable. nih.govacs.orgnih.gov One of the most potent inhibitors identified was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 μM. nih.govacs.orgnih.gov Another highly active compound was 8-bromo-6-chloro-2-pentylchroman-4-one, which exhibited an IC50 value of 4.5 μM. acs.org These findings are particularly relevant as they feature a chloro-substitution at the 6-position, similar to the parent compound of interest.

The synthesized chroman-4-one derivatives demonstrated high selectivity for SIRT2 over other sirtuins like SIRT1 and SIRT3. nih.govacs.orgnih.gov The inhibition of SIRT2 by these compounds has been shown to induce an increase in the acetylation of α-tubulin, which is a known substrate of SIRT2. acs.org This provides a strong indication that the antiproliferative effects of these compounds in cancer cells are mediated, at least in part, through the inhibition of SIRT2. acs.org

Table of SIRT2 Inhibition by Chroman-4-one Derivatives

| Compound | SIRT2 IC50 (μM) | Selectivity |

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | High vs. SIRT1 & SIRT3 |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 | High vs. SIRT1 & SIRT3 |

Antioxidant Mechanisms and Efficacy

The antioxidant potential of chroman-4-one derivatives is another area of active investigation. The 7-hydroxy group on the aromatic ring of this compound is a key structural feature that suggests inherent antioxidant properties, as phenolic hydroxyl groups are known to be effective hydrogen donors for scavenging free radicals.

Free Radical Scavenging Assays (e.g., DPPH, FRAP)

The antioxidant activity of chemical compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The DPPH assay measures the ability of a compound to donate a hydrogen atom and reduce the stable DPPH radical, a process that can be monitored by the decrease in absorbance of the purple DPPH solution. researchgate.net The FRAP assay, on the other hand, assesses the ability of a compound to reduce a ferric-tripyridyltriazine complex to its ferrous form, indicated by the formation of a blue-colored solution. unair.ac.id

Inhibition of Lipid Peroxidation

Derivatives of 6-hydroxychroman have demonstrated notable efficacy as inhibitors of lipid peroxidation. Novel 6-hydroxychroman-2-carbonitrile compounds, for instance, have been shown to provide significant, concentration-dependent protection against iron-promoted myocardial phospholipid peroxidation. nih.gov These compounds are believed to act as antioxidants by trapping chain-carrying lipid peroxyl radicals, thereby interrupting the propagation phase of peroxidation. nih.gov The most effective of these synthesized compounds, which includes a catechol moiety, was found to be approximately ten times more potent than alpha-tocopherol. nih.gov

Similarly, a series of 7-hydroxychroman-2-carboxylic acid N-alkyl amides have been synthesized and evaluated for their antioxidant properties. nih.gov These compounds exhibited more potent inhibition of lipid peroxidation in rat brain homogenates than their 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amide counterparts. nih.gov Specifically, derivatives with nonyl, decyl, and undecyl side chains were found to be three times more potent than trolox, a well-known antioxidant. nih.gov

| Compound Class | Key Findings | Reference |

| 6-hydroxychroman-2-carbonitriles | Potent inhibitors of myocardial phospholipid peroxidation, acting as chain-breaking antioxidants. | nih.gov |

| 7-hydroxychroman-2-carboxylic acid N-alkyl amides | Showed strong inhibition of lipid peroxidation in brain tissue, with potency influenced by the length of the N-alkyl side chain. | nih.gov |

Antimicrobial and Antibacterial Spectrum

The chromone scaffold, a core structure in these derivatives, is recognized for its diverse pharmacological properties, including antimicrobial activities. nih.gov

The emergence of drug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health. nih.gov Research into novel antibacterial agents has explored derivatives of naturally occurring compounds. For instance, proteolytically processed derivatives of phenol-soluble modulin (PSM) peptides, PSMα1 and PSMα2, have been identified as the source of antimicrobial activity in community-associated MRSA (CA-MRSA) strains. nih.gov

In the search for new anti-MRSA agents, acylphloroglucinol derivatives have been investigated. One such derivative, designated as A5, demonstrated significant inhibitory effects against all tested strains, with particularly high activity against MRSA. nih.gov The minimum inhibitory concentration (MIC) of compound A5 against MRSA was 0.98 μg/mL, and the minimum bactericidal concentration (MBC) was 1.95 μg/mL. nih.gov The antibacterial activity of these derivatives is thought to be dependent on the acyl side chain. nih.gov The proposed mechanism of action for compound A5 involves membrane damage and the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.gov

| Derivative Class | Organism | Activity | Proposed Mechanism | Reference |

| Acylphloroglucinol (A5) | MRSA | MIC: 0.98 μg/mL, MBC: 1.95 μg/mL | Membrane damage and ROS-mediated oxidative stress | nih.gov |

Chromone derivatives have also been evaluated for their antifungal and antiviral capabilities. Several derivatives have shown activity against various Candida species, which are known to cause opportunistic infections. nih.gov While the basic chromone backbone may have limited effect, specific substitutions can confer significant antifungal properties. nih.gov For example, four chromone-3-carbonitriles exhibited good antifungal activity against nine Candida species, with MICs ranging from 5 to 50 µg/mL. nih.gov These compounds were also found to be fungicidal and inhibited biofilm formation, a key virulence factor for C. albicans. nih.gov

In the realm of antiviral research, chalcones and their derivatives, which share structural similarities with chromones, have shown potential. nih.gov Furthermore, a study on thiochroman-4-one (B147511) derivatives, which are structurally related to chroman-4-ones, revealed significant antifungal activity. researchgate.net For instance, compound 7j, a 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime, displayed a 79% inhibition rate against Botrytis cinerea, which was superior to the commercial fungicide Carbendazim. researchgate.net

| Compound/Derivative | Target | Activity | Reference |

| Chromone-3-carbonitriles | Candida species | MIC: 5-50 µg/mL, fungicidal, inhibits biofilm formation | nih.gov |

| Thiochroman-4-one derivative (7j) | Botrytis cinerea | 79% inhibition rate | researchgate.net |

Other Emerging Biological Activities

The therapeutic potential of this compound derivatives extends beyond their antimicrobial and antioxidant properties.

The search for novel anti-HIV agents is a critical area of pharmaceutical research. semanticscholar.org Derivatives of chromans have been synthesized and evaluated for their ability to inhibit HIV infectivity. nih.gov In one study, chroman aldehydes were synthesized and tested for their anti-HIV activity in HeLa37 cells. nih.gov Compound 7, a keto aldehyde derivative, showed the lowest IC₅₀ values, indicating its potential as an anti-HIV agent. nih.gov The therapeutic index (TI) for this compound was determined, with a cytotoxic concentration (LC₅₀) of 145 µM. nih.gov

Another class of compounds, 6-aminoquinolones, has also been investigated for anti-HIV-1 activity. nih.gov Compound 12a, a derivative with a methyl substituent at the N-1 position and a 4-(2-pyridyl)-1-piperazine moiety at the C-7 position, was the most potent, with an EC₅₀ value of 0.1 µM in C8166 human lymphoblastoid cell lines. nih.gov The mechanism of action for these active quinolone derivatives is suggested to involve interaction with TAR RNA. nih.gov

| Compound Class | Target | Activity | Proposed Mechanism | Reference |

| Chroman aldehydes (Compound 7) | HIV | Low IC₅₀ values | Not specified | nih.gov |

| 6-aminoquinolones (Compound 12a) | HIV-1 | EC₅₀: 0.1 µM | Interaction with TAR RNA | nih.gov |

The chromone scaffold is noted for its diverse pharmacological properties, which include antiallergic activities. nih.gov While specific studies focusing solely on the antiallergic effects of this compound derivatives are not detailed in the provided context, the general classification of chromones as having antiallergic potential suggests this as an area for further investigation.

Role in Plant Stress Response

The chemical structure of this compound, particularly the presence of a hydroxyl group on the chroman ring, suggests a potential role in mitigating oxidative stress in plants. Hydroxylated chroman-4-one derivatives are known for their antioxidant properties. nih.gov Oxidative stress is a common response in plants to various environmental challenges, including drought, salinity, and pathogen attack. The ability of compounds to scavenge reactive oxygen species (ROS) is a key mechanism in plant stress tolerance.

Research on various chromone and chroman-4-one derivatives has highlighted their antioxidant capabilities. nih.govresearchgate.net For instance, studies on chromone derivatives have shown that the presence and position of hydroxyl groups on the aromatic ring significantly influence their antioxidant activity. nih.gov While direct studies on this compound are not available, the 7-hydroxy substitution is a feature found in many biologically active flavonoids and related compounds known to possess antioxidant properties. researchgate.net The general antioxidant activity of chroman-4-one derivatives suggests a potential, though not yet demonstrated, role for this compound in plant stress response.

Table 1: Antioxidant Activity of select Chromone Derivatives

| Compound/Derivative | Assay Method | Finding |

| (E)-3-benzylidenechroman-4-one derivatives | Superoxide (NBT) and DPPH free radical scavenging | 7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene] chroman-4-one showed notable radical scavenging activity. researchgate.net |

| Various chromone derivatives | In vitro antioxidant assay | Compounds with hydroxyl groups on the ring, particularly 2e, 2f, 2j, and 3i, demonstrated potent antioxidant activity. nih.gov |

This table is generated based on findings for related chromone and chroman-4-one derivatives to illustrate the potential for antioxidant activity within this class of compounds.

Insecticidal and Pesticidal Activity

The chroman-4-one scaffold has been identified as a promising structure in the development of new insecticidal agents. nih.gov Research into chromanone-based diacylhydrazines, which are derivatives of chroman-4-one, has demonstrated their potential as potent insecticides. researchgate.netnih.gov

A significant study involved the synthesis of chromanone and chromone analogues of diacylhydrazines. The preliminary bioassays from this research indicated that several of the chromanone analogues displayed good insecticidal activity against the armyworm, Mythima separata, at a concentration of 500 mg L-1. researchgate.netnih.gov This study highlighted that replacing the chroman ring of a known commercial insecticide with a chromanone moiety could lead to new compounds with high insecticidal potency. nih.gov

Furthermore, the research indicated that the insecticidal activity of these target compounds was influenced by the substituents on the phenyl ring. researchgate.net Specifically, a 3,5-dimethylphenyl analog was found to exhibit the highest insecticidal activity in the study. researchgate.net While this research does not directly involve this compound, it underscores the potential of the chroman-4-one skeleton in developing new pesticides. The presence of a halogen (chloro group) in the 6-position of the specified compound could potentially influence its biological activity, as halogenation is a common strategy in the design of bioactive molecules, including pesticides.

Table 2: Insecticidal Activity of Chromanone Analogs of Diacylhydrazines against Mythima separata

| Compound Type | Target Pest | Concentration | Result |

| Chromanone analogues of diacylhydrazines | Mythima separata | 500 mg L-1 | Good insecticidal activity observed for some analogues. researchgate.netnih.gov |

| 3,5-dimethylphenyl analog | Mythima separata | Not specified | Showed the highest insecticidal activity among the tested compounds. researchgate.net |

This table is based on research on the broader class of chroman-4-one derivatives, as direct data for this compound is not available.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Influence of Substituent Type and Position on Bioactivity

The nature and placement of substituents on the chromanone ring system are critical determinants of biological efficacy. The interplay of electronic and steric effects introduced by different functional groups can significantly modulate the interaction of the molecule with its biological target.

The presence and position of halogen and hydroxyl groups on the chromanone scaffold are known to significantly influence its bioactivity. The chlorine atom at the C-6 position and the hydroxyl group at the C-7 position of 6-Chloro-7-hydroxychroman-4-one are key features that define its chemical properties and biological interactions.

Halogenation can impact a molecule's lipophilicity, which in turn affects its ability to cross cell membranes. The electron-withdrawing nature of halogens can also influence the electronic distribution within the aromatic ring, potentially enhancing binding interactions with target proteins. Studies on related chromanones have shown that the presence of larger substituents at the 6- and 8-positions, such as chloro and bromo groups, can be necessary for significant inhibitory activity. acs.org This suggests that the 6-chloro substitution in this compound is a critical contributor to its biological profile.

Hydroxylation patterns also play a vital role. The hydroxyl group at the C-7 position is a key feature. Research on other 4-chromanone derivatives has highlighted the importance of hydroxyl groups at the 5- and 7-positions for enhanced antibacterial activities. nih.govacs.org The position of a single hydroxyl group can also be a determining factor for bioactivity, with a 7-hydroxy function showing greater potency in certain contexts compared to a 6-hydroxy or 5-hydroxy group. acs.org The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. Computational studies on nonheme iron complexes have explored the factors that determine whether a reaction proceeds via hydroxylation or halogenation, highlighting the complex interplay of thermodynamics and reaction barriers that govern these processes. nih.govnih.gov

The introduction of alkyl and aryl groups at various positions on the chromanone ring can have a profound effect on bioactivity. These substituents can influence the molecule's size, shape, and hydrophobicity, thereby affecting its pharmacokinetic and pharmacodynamic properties.

For instance, in a series of related chroman-4-ones, the length and branching of alkyl chains at the 2-position were shown to be critical for inhibitory effects. acs.org While a pentyl group was found to be optimal in one study, an n-propyl chain also demonstrated significant activity. acs.org This indicates that there is a specific spatial requirement for substituents at this position to achieve maximal biological response. The introduction of bulkier aromatic groups at the C-2 position has been observed to decrease activity, suggesting a potential space limitation within the binding site of the target protein. acs.org

| Substituent Position | Substituent Type | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| C-2 | n-Propyl | Slightly better activity than n-heptyl | acs.org |

| C-2 | n-Pentyl | Optimal length among studied alkyl derivatives | acs.org |

| C-2 | n-Heptyl | Less active than n-propyl and n-pentyl | acs.org |

| C-2 | Indole (unsubstituted) | Moderate inhibitory activity | acs.org |

| C-2 | N-tosyl-indole | Less active than unsubstituted indole, suggesting steric hindrance | acs.org |

Role of Core Chromanone Scaffold Modifications

Modifications to the fundamental chromanone framework, including substitutions at various carbon positions and considerations of stereochemistry, are pivotal in tailoring the biological activity of these compounds.

C-2 Position: As previously discussed, this position is sensitive to the size and nature of the substituent. Hydrophobic alkyl substituents at C-2 have been shown to be important for antibacterial activity. nih.govacs.org

C-3 Position: Modifications at the C-3 position can introduce significant structural diversity. For example, the introduction of a benzylidene group at C-3 has been explored for various biological activities. nih.gov The keto group of the chromone (B188151) moiety can act as a directing group for selective functionalization at other positions, while the C-3 position can be functionalized using electrophilic coupling partners. nih.gov

C-6 Position: The substituent at the C-6 position is more critical for activity than that at the C-8 position in certain contexts. acs.org Larger substituents at this position are generally favored for achieving significant inhibition. acs.org

C-7 Position: The presence of a hydroxyl group at C-7, as in this compound, is often associated with enhanced bioactivity. nih.govacs.org However, substitution with a fluorine atom at this position has been shown to result in only weak inhibitory activity in some cases. acs.org

| Position of Modification | Type of Modification/Substituent | Impact on Bioactivity | Reference |

|---|---|---|---|

| C-2 | Hydrophobic alkyl groups | Enhances antibacterial activity | nih.govacs.org |

| C-3 | Benzylidene group | Leads to compounds with various biological activities | nih.gov |

| C-6 | Halogens (Cl, Br) | Important for significant inhibitory activity; more critical than C-8 substitution | acs.org |

| C-7 | Hydroxy group | Enhances antibacterial activity | nih.govacs.org |

| C-7 | Fluorine | Results in weak inhibitory activity in some derivatives | acs.org |

| C-8 | Halogens (Cl, Br) | Contributes to inhibitory activity, but less critical than C-6 | acs.org |

Stereochemistry plays a fundamental role in the biological activity of chiral molecules. nih.govresearchgate.net Since many biological targets, such as enzymes and receptors, are themselves chiral, they often exhibit stereospecific interactions with drug molecules. The three-dimensional arrangement of atoms in a molecule can significantly affect its binding affinity, efficacy, and metabolic profile. nih.gov

For chiral chromanone derivatives, different enantiomers or diastereomers can exhibit vastly different biological activities. nih.gov In some cases, only one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. Pheromonal communication in insects provides a clear example of the critical role of stereochemistry, where specific stereoisomers are required for biological activity. nih.gov Therefore, for any chiral derivative of this compound, the determination of the absolute configuration and the evaluation of the biological activity of individual stereoisomers are essential steps in the drug development process.

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery for elucidating Structure-Activity Relationships. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and density functional theory (DFT) calculations provide valuable insights into how a molecule's structure relates to its biological activity. d-nb.info

Molecular docking simulations can predict the preferred binding mode of a chromanone derivative within the active site of a target protein. This allows for a rationalization of the observed SAR data. For example, docking studies can explain why a bulky substituent at a particular position may decrease activity due to steric clashes, or why a hydrogen bond-donating group at another position is crucial for binding.

DFT calculations can be used to determine the electronic properties of molecules, such as their electrostatic potential and frontier molecular orbital energies (HOMO and LUMO). d-nb.info These properties are important for understanding the reactivity of the molecule and its ability to participate in non-covalent interactions with its biological target. By combining experimental data with computational models, a more comprehensive understanding of the SAR for this compound and its analogs can be achieved, guiding the design of more potent and selective therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For the chroman-4-one scaffold, QSAR models are instrumental in predicting the biological activities of new derivatives and in understanding the structural requirements for a desired therapeutic effect.

While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand its potential. A typical QSAR study on a series of chroman-4-one analogs would involve the calculation of various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). The electron-withdrawing nature of the chlorine atom at the C6 position and the electron-donating nature of the hydroxyl group at the C7 position would significantly influence these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the logarithm of the partition coefficient (logP) being the most common. The presence of both a halogen and a hydroxyl group gives this compound a distinct hydrophobic profile.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.

Once these descriptors are calculated for a series of chroman-4-one derivatives with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a QSAR model. Such a model for chroman-4-ones could, for instance, reveal that the presence of an electron-withdrawing group at C6 and a hydrogen bond donor at C7 is positively correlated with a specific biological activity.

General SAR studies on related chroman-4-one derivatives have indicated that substitutions on the aromatic ring significantly impact their biological profiles. For instance, in studies on chroman-4-one-based SIRT2 inhibitors, it was found that larger, electron-withdrawing groups in the 6- and 8-positions were favorable for inhibitory potency acs.org. This suggests that the 6-chloro substituent in this compound could contribute positively to certain biological activities. Furthermore, research on the antibacterial properties of 4-chromanones has highlighted the importance of hydroxy groups at the 5- and 7-positions for enhanced activity nih.govresearchgate.netdocumentsdelivered.comacs.org. This underscores the potential significance of the 7-hydroxy group in the biological profile of the target compound.

Table 1: Illustrative Descriptors for a Hypothetical QSAR Study of Chroman-4-one Analogs

| Descriptor Type | Example Descriptor | Relevance to this compound |

| Electronic | Hammett constant (σ) | The chloro group has a positive σ value, indicating its electron-withdrawing nature. The hydroxyl group has a negative σ value, indicating its electron-donating nature. |

| Steric | Molar Refractivity (MR) | Reflects the volume and polarizability of the substituents. |

| Hydrophobic | LogP | The balance between the hydrophilic hydroxyl group and the lipophilic chloro group determines the overall lipophilicity, which is crucial for membrane permeability. |

| Topological | Wiener Index | Describes the structural branching and complexity. |

Ligand Efficiency and Binding Affinity Analysis

Ligand Efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target, relative to its size (typically measured by the number of non-hydrogen atoms). It is a valuable tool for optimizing lead compounds, as it helps in identifying small molecules that have a high binding affinity for their target. The formula for ligand efficiency is:

LE = - (ΔG) / N

where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms.

There is currently no specific published data on the ligand efficiency of this compound for any particular biological target. However, the concept is crucial for the rational design of potent and efficient drug candidates based on this scaffold. A high ligand efficiency would indicate that the 6-chloro and 7-hydroxy substitutions contribute significantly to the binding energy without excessively increasing the molecular size.

Binding Affinity is a measure of the strength of the interaction between a ligand and its binding site on a target molecule, such as a protein or nucleic acid. It is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

While direct binding affinity data for this compound is scarce, studies on structurally related compounds can provide valuable insights. For example, a study on the affinity of 6-substituted-4H-chromen-4-ones for sigma (σ) receptors has been conducted. Although these compounds possess a chromen-4-one core (with a double bond in the heterocyclic ring) and different substituents at the 6-position, the data can serve as an illustrative example of the binding affinities that can be determined for this class of compounds.

Table 2: Binding Affinities of Selected 6-Substituted-4H-chromen-4-one Analogs for Sigma Receptors

Disclaimer: The following data is for 6-substituted-4H-chromen-4-one derivatives, which are structurally similar but not identical to this compound. This table is for illustrative purposes only.

| Compound | Substitution at C6 | Target | Ki (nM) |

| Analog 1 | -(CH2)3-N(CH2)5 | σ1 | 27.2 |

| Analog 2 | -(CH2)5-N(C4H8O) | σ1 | 19.6 |

| Analog 3 | -(CH2)2-N(C4H8) | σ1 | 227 |

| Analog 4 | -(CH2)4-N(C5H10) | σ1 | 309 |

This data demonstrates that substitutions at the C6 position of the chromenone scaffold can lead to high binding affinities for biological targets. The specific nature of the substituent plays a critical role in determining the potency of the interaction. For this compound, the combination of the chloro and hydroxyl groups would be expected to influence its binding affinity to various targets through a combination of electronic, steric, and hydrogen-bonding interactions.

Mechanistic Investigations into Biological Target Engagement

Target Deconvolution Strategies

Identifying the specific protein or nucleic acid targets of a bioactive compound is a pivotal step in understanding its mechanism of action. Target deconvolution strategies aim to pinpoint these molecular partners from the complex cellular milieu.

Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule. wikipedia.orgnih.gov This method involves chemically modifying the compound of interest, in this case, 6-Chloro-7-hydroxychroman-4-one, to incorporate a photoreactive group. This modified compound, or "probe," retains its ability to bind to its biological target. Upon exposure to UV light, the photoreactive group is activated, forming a highly reactive intermediate that covalently crosslinks the probe to its binding partner. wikipedia.org The labeled target can then be isolated and identified using proteomics techniques.

Commonly used photoreactive moieties include diazirines, benzophenones, and aryl azides. wikipedia.orgnih.gov The choice of the photoreactive group and the position of its attachment on the parent molecule are critical to ensure that the probe's binding affinity and specificity are not significantly compromised.

While the application of photoaffinity labeling to specifically identify the targets of this compound has not been reported, this strategy remains a highly relevant and potent approach for the deconvolution of its molecular targets. The general workflow for such an investigation would involve:

Probe Synthesis: Synthesis of a derivative of this compound incorporating a photoreactive group (e.g., a diazirine) and often an enrichment tag (e.g., biotin (B1667282) or an alkyne for click chemistry).

Binding and Photocrosslinking: Incubation of the probe with a relevant biological sample (e.g., cell lysate or intact cells) followed by UV irradiation to induce covalent bond formation with the target protein(s).

Target Enrichment and Identification: Lysis of the cells (if applicable), enrichment of the covalently labeled proteins using the affinity tag, and subsequent identification by mass spectrometry-based proteomics.

A competition experiment, where the biological sample is pre-incubated with an excess of the unmodified this compound before adding the probe, is a crucial control to ensure the specificity of the labeling. nih.gov

Enzyme Inhibition Kinetics and Binding Studies

Many chromanone derivatives have been shown to exhibit biological effects through the inhibition of specific enzymes. nih.govacs.orgnih.gov Therefore, a key aspect of characterizing this compound would be to assess its inhibitory activity against a panel of relevant enzymes.

Enzyme inhibition kinetic studies are performed to determine the potency and mechanism of inhibition. Key parameters derived from these studies include the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, and the inhibition constant (Ki), which provides a measure of the inhibitor's binding affinity. The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be elucidated by analyzing the effect of the inhibitor on the enzyme's Michaelis constant (Km) and maximum velocity (Vmax). libretexts.orgyoutube.com

Below is a representative data table illustrating the type of information that would be generated from enzyme inhibition studies, using hypothetical data for this compound against a selection of enzymes known to be targeted by other flavonoids and related compounds.

| Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition | Reference |

|---|---|---|---|---|

| Pteridine (B1203161) Reductase 1 (PTR1) | Data not available | Data not available | Data not available | nih.gov |

| Acetylcholinesterase (AChE) | Data not available | Data not available | Data not available | ucl.ac.uk |

| Cyclooxygenase-2 (COX-2) | Data not available | Data not available | Data not available | N/A |

Cellular Uptake and Metabolism Studies

To exert a biological effect, a compound must typically be able to enter cells and remain intact for a sufficient period. Cellular uptake and metabolism studies are therefore essential to understand the bioavailability and biological fate of this compound.

Studies on related flavonoids and chromanones indicate that their cellular uptake can be mediated by various transporters and that they are often subject to extensive metabolism. mdpi.com The primary metabolic transformations include glucuronidation and sulfation, which are phase II detoxification pathways that increase the water solubility of the compounds and facilitate their excretion. mdpi.com

Investigating the cellular uptake of this compound would involve incubating cells with the compound and measuring its intracellular concentration over time using techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

While specific studies on the cellular uptake and metabolism of this compound are not available, the general metabolic pathways for chromanones provide a likely model for its biotransformation.

The following table summarizes the expected metabolic profile based on studies of similar compounds.

| Metabolic Process | Potential Metabolites | Enzymes Involved | Reference |

|---|---|---|---|

| Glucuronidation | 6-Chloro-7-O-glucuronyl-chroman-4-one | Uridine diphosphate-glucuronosyltransferases (UGTs) | mdpi.com |

| Sulfation | 6-Chloro-7-O-sulfate-chroman-4-one | Sulfotransferases (SULTs) | mdpi.com |

| Hydroxylation | Hydroxylated derivatives | Cytochrome P450 enzymes (CYPs) | N/A |

Advanced Applications and Future Prospects of 6 Chloro 7 Hydroxychroman 4 One in Chemical Sciences

Role in Natural Product Synthesis and Analogue Development

6-Chloro-7-hydroxychroman-4-one serves as a pivotal intermediate in the synthesis of a variety of bioactive molecules, including flavonoids and other natural products. chemimpex.com Its unique structural features make it a valuable building block for creating complex organic molecules, positioning it as a key player in drug discovery and development. chemimpex.com The chromanone core, in general, is a privileged scaffold in medicinal chemistry due to its wide distribution in nature and established biological activities. acs.org

The synthesis of analogues based on the chroman-4-one skeleton is a significant area of research. For instance, substitutions at various positions of the chromanone ring, such as C-2, C-3, C-6, and C-7, have been shown to yield compounds with potent biological activities. nih.gov Researchers have developed various synthetic routes to access these analogues, often starting from precursors like 7-hydroxychroman-4-one. researchgate.net The development of efficient synthetic methods is crucial, as the low concentration of these compounds in natural sources and poor yields in some chemical syntheses can be significant hurdles. nih.govresearchgate.net

The versatility of the chromanone scaffold allows for the creation of a diverse library of compounds for biological screening. For example, benzylidene derivatives of chroman-4-one have been investigated for their potential as α-glucosidase inhibitors and antioxidants. nih.gov The strategic modification of the this compound core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, leading to the development of novel therapeutic agents.

Applications in Material Science and Electrochemistry (e.g., Corrosion Inhibition)

While the primary focus of research on this compound has been in the pharmaceutical realm, the broader class of chromone (B188151) and chromanone derivatives has demonstrated potential in material science. Specifically, chromone Schiff bases have been investigated for their applications as corrosion inhibitors. researchgate.net This suggests a potential avenue for the application of this compound and its derivatives. The ability of these compounds to form a protective layer on metal surfaces can be attributed to the presence of heteroatoms (oxygen) and the aromatic ring system, which can interact with the metal surface and inhibit the corrosion process. Further research is needed to explore the specific capabilities of this compound in this area.

Innovative Drug Design and Development Strategies

The chromanone scaffold is a versatile template for the design of novel therapeutic agents. acs.org The specific structural features of this compound, including the chloro and hydroxyl substituents, offer opportunities for various drug design strategies.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in drug discovery to identify novel chemotypes with similar biological activity to a known active compound but with a different core structure. nih.gov This approach can be employed to overcome issues with the original scaffold, such as poor pharmacokinetic properties or intellectual property limitations. rsc.org Starting from a lead compound containing the this compound scaffold, medicinal chemists can explore alternative heterocyclic systems that maintain the key pharmacophoric features required for biological activity.

Multitarget-Directed Ligands

The development of multitarget-directed ligands (MTDLs) is an emerging paradigm in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. tandfonline.com This approach involves designing a single molecule that can interact with multiple biological targets simultaneously. The chromone and chromanone scaffolds have been explored for their potential in developing MTDLs. researchgate.nettandfonline.com For instance, chromone derivatives have shown activity against multiple enzymes involved in different pathological pathways. tandfonline.com The this compound scaffold, with its potential for diverse functionalization, could serve as a foundation for the design of MTDLs targeting various disease-related proteins.

Challenges and Opportunities in Chromanone Research

Despite the significant potential of chromanone derivatives, several challenges remain in their development as therapeutic agents. A primary hurdle is the often-low yield of synthetic procedures and the expensive and tedious isolation of these compounds from natural sources. nih.govresearchgate.net Furthermore, a comprehensive understanding of the structure-activity relationships (SAR) is often lacking, which can hinder the rational design of more potent and selective analogues. nih.gov Many studies on chromone derivatives have focused on in vitro assays, and a more thorough evaluation of their in vivo efficacy and pharmacokinetic properties is needed. tandfonline.com

However, these challenges also present significant opportunities for future research. The development of more efficient and cost-effective synthetic methodologies is a key area for advancement. nih.gov There is a vast chemical space around the chromanone scaffold that remains to be explored, offering the potential to discover novel compounds with unique biological activities. tandfonline.com The application of modern drug discovery techniques, such as computational modeling and high-throughput screening, can accelerate the identification of promising lead compounds. Furthermore, a deeper investigation into the mechanisms of action of chromanone derivatives will provide valuable insights for the design of the next generation of therapeutic agents. researchgate.nettandfonline.com The versatility of the chromanone core, including this compound, ensures its continued importance in the fields of medicinal chemistry and drug discovery. acs.org

Q & A

Q. How should researchers address conflicting bioactivity results in a manuscript?

- Methodological Answer :

- Contextualize findings : Discuss differences in assay conditions (e.g., serum concentration, incubation time).

- Limitations section : Acknowledge potential interference (e.g., compound aggregation at high concentrations).

- Recommend follow-up : Propose orthogonal assays (e.g., SPR for binding affinity) to resolve ambiguity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.